
3-Bromo-2,2-dimethylpropyl bromochlorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2,2-dimethylpropyl bromochlorophosphate is an organophosphorus compound characterized by the presence of bromine, chlorine, and phosphate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,2-dimethylpropyl bromochlorophosphate typically involves the reaction of 3-bromo-2,2-dimethylpropanol with phosphorus oxychloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-Bromo-2,2-dimethylpropanol+Phosphorus oxychloride→3-Bromo-2,2-dimethylpropyl bromochlorophosphate
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and distillation to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2,2-dimethylpropyl bromochlorophosphate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Hydrolysis: The compound can be hydrolyzed to form corresponding alcohols and phosphates.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide and reducing agents like sodium borohydride are used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Products include substituted phosphates and bromides.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the compound.
Hydrolysis: Products include alcohols and phosphates.
Applications De Recherche Scientifique
3-Bromo-2,2-dimethylpropyl bromochlorophosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-2,2-dimethylpropyl bromochlorophosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-2,2-dimethylpropionic acid
- 3-Bromo-2,2-dimethyl-1-propanol
- Tris(3-bromo-2,2-bis(bromomethyl)propyl) phosphate
Uniqueness
3-Bromo-2,2-dimethylpropyl bromochlorophosphate is unique due to its specific combination of bromine, chlorine, and phosphate groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields.
Propriétés
Numéro CAS |
52463-50-0 |
|---|---|
Formule moléculaire |
C5H10Br2ClO2P |
Poids moléculaire |
328.36 g/mol |
Nom IUPAC |
1-bromo-3-[bromo(chloro)phosphoryl]oxy-2,2-dimethylpropane |
InChI |
InChI=1S/C5H10Br2ClO2P/c1-5(2,3-6)4-10-11(7,8)9/h3-4H2,1-2H3 |
Clé InChI |
WAXPIYHHPONHIN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(COP(=O)(Cl)Br)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


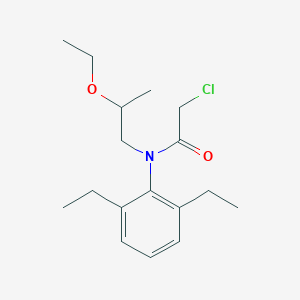

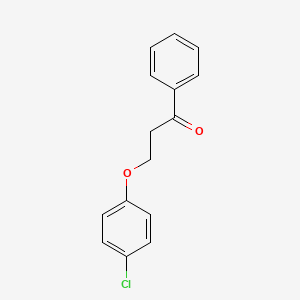
![Spiro[2H-azirine-2,2'-[2H]indene]-1',3'-dione, 3-phenyl-](/img/structure/B14650316.png)
![2-[4-[2-(Diethylamino)ethylamino]-6-methylpyrimidin-2-yl]-1-(4-phenylmethoxyphenyl)guanidine](/img/structure/B14650323.png)
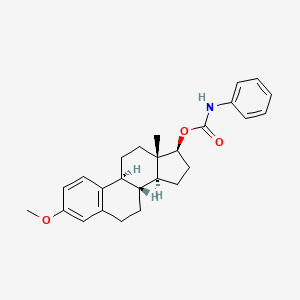
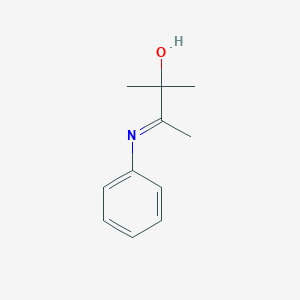

![3-[(Dimethylamino)methyl]oxolan-2-one](/img/structure/B14650357.png)
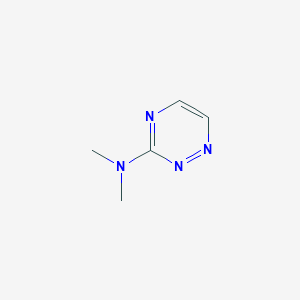



![dimethyl 2-[(Z)-but-2-enylidene]propanedioate](/img/structure/B14650389.png)
